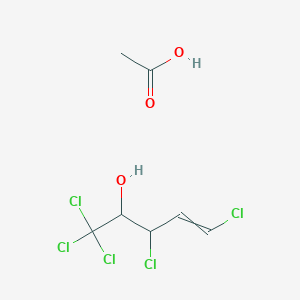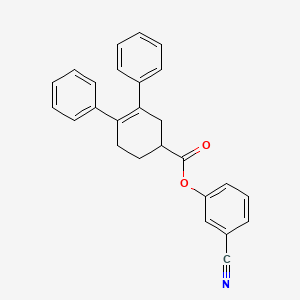
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexene, featuring an ethyl ester group and a methoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methoxycyclohex-1-ene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methoxycyclohex-1-ene-1-carboxylic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-methoxycyclohex-1-ene-1-carboxylic acid and ethanol.
Reduction: 2-methoxycyclohex-1-ene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-methoxycyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
Comparación Con Compuestos Similares
Ethyl 2-methoxycyclohex-1-ene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-methylcyclohex-1-ene-1-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 1-methylcyclohex-2-ene-1-carboxylate: Different position of the double bond and substituents.
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Contains a keto group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
62820-84-2 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
ethyl 2-methoxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h3-7H2,1-2H3 |
Clave InChI |
NCYIQMIMRJMRMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)


![Ethyl [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetate](/img/structure/B14512755.png)

![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)

![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)

